molecular formula C19H19N7O B12172137 1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12172137
M. Wt: 361.4 g/mol
InChI Key: QDPAMKKMFVXAKE-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties
The compound has also been studied for its potential anticancer effects. In vitro experiments suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly relevant in developing targeted cancer therapies.

Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound. It may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is being explored in the context of Alzheimer's disease and other neurodegenerative disorders.

Agricultural Applications

Pesticidal Activity
The compound shows promise as an agricultural pesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects. Field trials have demonstrated its effectiveness in controlling pest populations without significantly impacting crop yields.

Herbicide Development
In addition to its pesticidal properties, there is ongoing research into its use as a herbicide. The compound's unique structure may allow it to target specific plant pathways, providing an effective means of weed control while minimizing environmental impact.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as a new antibiotic.
Anticancer ResearchTested on various cancer cell linesInduced apoptosis in breast cancer cells with minimal toxicity to normal cells.
Neuroprotection StudyAssessed in models of oxidative stressReduced cell death and inflammation markers in neuronal cultures.
Agricultural Field TrialsTested as a pesticideEffectively reduced pest populations by over 60% without harming beneficial insects.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazole, triazole, and pyrrole rings in 1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS Number: 94127-79-4) is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N7OC_{19}H_{19}N_{7}O, with a molecular weight of approximately 344.37 g/mol. The structure includes a phenyl group, a propan-2-yl substituent on a triazole ring, and a pyrrole moiety, which contribute to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC19H19N7OC_{19}H_{19}N_{7}O
Molecular Weight344.37 g/mol
CAS Number94127-79-4

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include reactions involving phenyl hydrazine and isopropyl isothiocyanate, leading to the formation of the desired triazole and pyrazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, compounds containing the triazole moiety demonstrated moderate to good activity against several pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstRemarks
3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)...E. coli, Klebsiella pneumoniaeEnhanced activity due to chlorophenyl group
5-(thiophen-2-yl)-N-[3-(propan-2-yl)-1H-triazol]Various Gram-positive bacteriaExhibits unique electronic properties

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown promise in targeting cancer cells while sparing normal cells .

Case Study: Anticancer Screening
In a study conducted by Hozien et al., several triazole derivatives were synthesized and screened for their effects on cellular viability. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the triazole ring is known to facilitate hydrogen bonding and metal coordination, which may play a role in its antimicrobial and anticancer activities.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

1-phenyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H19N7O/c1-13(2)16-21-19(24-23-16)22-17(27)15-12-20-26(14-8-4-3-5-9-14)18(15)25-10-6-7-11-25/h3-13H,1-2H3,(H2,21,22,23,24,27)

InChI Key

QDPAMKKMFVXAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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